molecular formula C19H25ClN2O3 B7074356 N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide

Cat. No.: B7074356
M. Wt: 364.9 g/mol
InChI Key: ADDYRVUOYKZRGC-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, an oxopyrrolidinyl moiety, and a methylcyclohexyl group

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c1-13-6-8-14(9-7-13)25-12-18(23)21-16-10-11-22(19(16)24)17-5-3-2-4-15(17)20/h2-5,13-14,16H,6-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDYRVUOYKZRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OCC(=O)NC2CCN(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxopyrrolidinyl moiety: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the methylcyclohexyl group: This step involves the reaction of the intermediate with a methylcyclohexyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(4-methylcyclohexyl)oxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research.

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